Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)-
Description
Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- is a complex organic compound that features a thiazole ring and a phenolic group. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
CAS No. |
61928-47-0 |
|---|---|
Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H15NO3S/c1-8-14(19-9(2)15-8)7-13(17)11-5-4-10(18-3)6-12(11)16/h4-6,16H,7H2,1-3H3 |
InChI Key |
CHSAPBVBKCVPPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- typically involves multi-step organic reactions. One common approach might include the formation of the thiazole ring followed by the introduction of the phenolic group. Specific reagents and catalysts, such as thionyl chloride for thiazole formation and methoxyphenol for the phenolic group, are often used under controlled conditions.
Industrial Production Methods
Industrial production of such compounds usually involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in ethanone can be reduced to alcohols.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- exerts its effects depends on its interaction with molecular targets. For instance, it might inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxyphenyl)-: Lacks the methoxy group.
Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(4-methoxyphenyl)-: Lacks the hydroxyl group.
Uniqueness
The presence of both the methoxy and hydroxyl groups in Ethanone, 2-(2,4-dimethyl-5-thiazolyl)-1-(2-hydroxy-4-methoxyphenyl)- makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
